2,5-Dibromobenzamide

Description

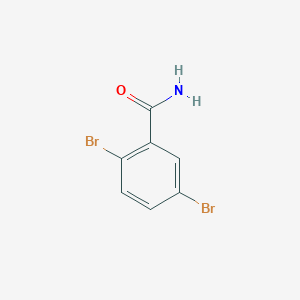

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQSJBCPXBUSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dibromobenzamide

Direct Synthetic Routes to 2,5-Dibromobenzamide

The direct synthesis of this compound typically involves the formation of the amide bond from a suitably substituted benzoic acid precursor. While direct electrophilic bromination of benzamide (B126) to achieve the specific 2,5-dibromo substitution pattern is not extensively detailed in the provided literature, routes commencing from 2,5-dibromobenzoic acid are evident.

Bromination of Anthranilamide and Related Precursors

While not directly yielding this compound, the bromination of related precursors is a well-documented area. For instance, 2-aminobenzamide (B116534) (anthranilamide) can be directly brominated using N-bromosuccinimide (NBS) to afford 2-amino-3,5-dibromobenzamide (B176797). This transformation highlights the utility of NBS as a brominating agent for activated aromatic systems.

Table 1: Synthesis of 2-Amino-3,5-dibromobenzamide

| Precursor | Brominating Agent | Solvent | Conditions | Yield | Reference |

| 2-Aminobenzamide | NBS | Acetonitrile | Room temperature, 3 h | High | nih.gov |

| 2-Aminobenzamide | NBS | Chloroform-carbon tetrachloride (3:2) | Room temperature, 3 h | High | ajol.info |

| 2-Aminobenzamide | NBS | Acetic acid | Room temperature, 1-2 h | High | mdpi.com |

These methods demonstrate efficient access to a closely related dibrominated benzamide, which itself serves as a precursor in various synthetic sequences nih.govajol.infomdpi.comnih.govmdpi.com.

Optimization of Reaction Conditions for Bromination Procedures

Optimization studies for bromination reactions, particularly for achieving specific regioselectivity on aromatic rings, are crucial for efficient synthesis. While direct optimization for this compound is not detailed, related studies on benzamides and other aromatic systems provide insights. For example, palladium-catalyzed C-H bromination of benzanilides has been optimized using various promoters and conditions to achieve regioselective substitution nih.gov. Similarly, copper-promoted C5-selective bromination of quinoline (B57606) amides has been investigated, with parameters such as catalyst, base, and solvent being critical for yield and selectivity beilstein-journals.org. These studies underscore the importance of fine-tuning reaction parameters like temperature, catalyst loading, and reagent stoichiometry to maximize desired product formation and minimize side reactions.

Amidation Strategies in the Formation of this compound

The formation of the amide functionality in this compound typically involves the reaction between a 2,5-dibromobenzoic acid derivative and ammonia (B1221849) or an ammonia equivalent. This can be achieved through various amidation strategies. A common approach involves activating the carboxylic acid group of 2,5-dibromobenzoic acid, for example, by converting it into an acid chloride or using coupling reagents, followed by reaction with the amine.

An example of this strategy is the synthesis of N-substituted derivatives, such as N-benzyl-2,5-dibromobenzamide, from 2,5-dibromobenzoic acid and benzylamine, as described in the literature rsc.org.

Table 2: Amidation of 2,5-Dibromobenzoic Acid

| Precursor | Amine | Product | Yield | Conditions (General) | Reference |

| 2,5-Dibromobenzoic acid | Benzylamine | N-Benzyl-2,5-dibromobenzamide | 61% | Activation of acid, reaction with amine (General Proc. A) | rsc.org |

General amidation methods also include dehydrative condensation catalyzed by Lewis acids or other catalysts, oxidative amidation, and carbonylative amidation, which are broadly applicable to the synthesis of amide bonds organic-chemistry.orgucl.ac.ukorganic-chemistry.org.

Multi-Step Synthetic Sequences Involving this compound as an Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals lookchem.com. Its utility stems from the presence of two bromine atoms, which can be selectively functionalized through various chemical transformations, and the amide group, which can also be modified or participate in further reactions.

While specific multi-step sequences where this compound itself is explicitly used as a central intermediate are not detailed in the provided snippets, related dibrominated benzamide derivatives, such as 2-amino-3,5-dibromobenzamide, are frequently employed. For instance, 2-amino-3,5-dibromobenzamide has been utilized in condensation reactions followed by palladium-catalyzed cross-coupling reactions to construct complex heterocyclic systems like quinazolinones nih.govmdpi.comdntb.gov.ua. The presence of the two bromine atoms in this compound suggests its potential for similar sequential functionalization strategies, allowing for the stepwise introduction of different substituents at the 2 and 5 positions.

Derivatization Strategies via the Bromine Substituents

The bromine atoms at the 2 and 5 positions of this compound are key sites for chemical modification, primarily through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized benzamide derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for derivatizing aryl halides, including bromides. Reactions such as the Suzuki-Miyaura coupling (with organoboron compounds), Heck reaction (with alkenes), Sonogashira coupling (with alkynes), and Buchwald-Hartwig amination (with amines) are highly effective for introducing diverse organic fragments onto the aromatic core of this compound.

The general catalytic cycle for these reactions typically involves oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the organometallic coupling partner and reductive elimination to form the new bond and regenerate the palladium(0) catalyst uwindsor.canih.govrsc.orgnih.gov. The reactivity of aryl bromides in these couplings is generally high, allowing for efficient functionalization.

An illustrative example of cross-coupling involving dibrominated aromatic systems is the Suzuki-Miyaura coupling of dibromo-dihydroquinazolinone derivatives with arylboronic acids, catalyzed by palladium complexes, which yields highly substituted products mdpi.com.

Table 3: Illustrative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Dibrominated Aromatics

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product Type | Yield | Reference |

| Dibromo-dihydroquinazolinone derivative | Arylboronic acids | PdCl2(PPh3)2-PCy3 | K2CO3 | Dioxane-water (3:1) | Reflux, 5 h | Tetraarylbisquinazolinones | High purity, reasonable | mdpi.com |

These principles can be directly applied to this compound, where either or both bromine atoms can be selectively or sequentially replaced with various organic groups, leading to structurally diverse compounds.

Compound List:

this compound

2-Aminobenzamide (Anthranilamide)

2-Amino-3,5-dibromobenzamide

N-Benzyl-2,5-dibromobenzamide

2,5-Dibromobenzoic acid

2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones

Arylboronic acids

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) typically requires electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. In the absence of such activating groups, SNAr on simple aryl halides is generally difficult pressbooks.pubmasterorganicchemistry.comdalalinstitute.comksu.edu.sasavemyexams.com. However, under forcing conditions or through alternative mechanisms like the benzyne (B1209423) mechanism, substitution can occur pressbooks.pubmasterorganicchemistry.comdalalinstitute.com. While specific SNAr reactions on this compound were not detailed, the bromine atoms are potential leaving groups if suitable nucleophiles and reaction conditions are employed.

Transformations Involving the Amide Moiety

The amide functional group (-CONH₂) in this compound offers a distinct site for chemical modification, particularly in the formation of heterocyclic compounds.

A significant transformation involving benzamides, especially those with an ortho-amino group, is their condensation with aldehydes to form heterocycles. 2-Amino-3,5-dibromobenzamide, a closely related precursor, has been shown to react with aromatic aldehydes in the presence of copper(II) chloride to yield dibromo-2-arylquinazolinone derivatives nih.govresearchgate.net. This reaction involves the condensation of the amine and amide functionalities with the aldehyde, followed by cyclization. The general reaction of 2-aminobenzamides with aldehydes to form quinazolinones is a well-established route for heterocycle synthesis researchgate.netorganic-chemistry.orgdntb.gov.uaresearchgate.netmdpi.comresearchgate.net. While this compound itself does not possess the ortho-amino group required for direct quinazolinone formation in this manner, its derivatives or related compounds highlight the reactivity of the benzamide scaffold in such cyclizations. For example, iodine-catalyzed condensation of 2-amino-3,5-dibromobenzamide with cyclohexane-1,3-dione derivatives has been reported to yield bisquinazolinones researchgate.netdntb.gov.uamdpi.com.

The nitrogen atom of the amide group can be functionalized through various reactions, such as alkylation or acylation. While specific examples of N-functionalization of this compound were not found in the provided search results, general amide chemistry suggests that reactions like N-alkylation (e.g., with alkyl halides under basic conditions) or N-acylation (e.g., with acid chlorides or anhydrides) are feasible. Such modifications would alter the electronic and steric properties of the molecule, potentially influencing its reactivity in other transformations or its biological activity.

Cyclization Reactions

Direct reports on cyclization reactions where this compound itself serves as the primary reactant are scarce. The majority of studies involving cyclization reactions with dibromobenzamide scaffolds pertain to derivatives such as 2-amino-3,5-dibromobenzamide. For instance, iodine-catalyzed condensation of 2-amino-3,5-dibromobenzamide with cyclohexane-1,3-dione derivatives in refluxing toluene (B28343) has been reported to yield bisquinazolinone structures mdpi.com. Furthermore, research has explored the cyclization of N-substituted 2-acylamino-3,5-dibromobenzamides to form 2,3-disubstituted 6,8-dibromoquinazolin-4-ones, investigating various factors that influence this process lookchem.com. These examples highlight cyclization strategies applied to related dibromobenzamide structures, rather than this compound itself.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,5 Dibromobenzamide and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are invaluable for identifying functional groups and understanding molecular vibrations.

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of a molecule, directly correlating to the presence of specific functional groups. For 2,5-Dibromobenzamide, key absorption bands are expected from its amide moiety and the brominated aromatic ring.

Typical FT-IR absorptions for benzamide (B126) derivatives, including those with halogen substituents, often reveal:

N-H stretching vibrations: These typically appear in the region of 3100-3500 cm⁻¹, often as sharp or broad bands depending on hydrogen bonding. For primary amides (-CONH₂), two bands corresponding to asymmetric and symmetric stretching are expected.

C-H stretching vibrations (aromatic): These are usually observed in the range of 3000-3100 cm⁻¹.

Carbonyl (C=O) stretching vibration (Amide I band): This is a strong absorption, characteristic of the amide carbonyl group, typically found around 1640-1690 cm⁻¹.

N-H bending vibration (Amide II band): This band, arising from the N-H bending mode, is usually observed in the 1550-1640 cm⁻¹ region.

C-Br stretching vibration: Halogen-carbon stretching frequencies are generally found in the lower wavenumber region of the IR spectrum, often below 800 cm⁻¹.

While specific FT-IR data for pure this compound was not directly detailed in the provided search snippets, related brominated benzamides exhibit characteristic bands in these regions, confirming the presence of the amide and aromatic functionalities mui.ac.ir.

Raman spectroscopy complements FT-IR by providing complementary vibrational information, particularly sensitive to symmetric vibrations and vibrations involving changes in polarizability. It offers a different perspective on the molecular fingerprint of this compound.

Raman spectroscopy can detect vibrations of the aromatic ring, C-H bonds, C=O, and C-Br bonds. The technique is particularly useful for identifying skeletal vibrations of the aromatic system and the influence of the bromine substituents on these modes. While specific Raman spectral data for this compound was not found in the provided search results, the technique is a standard method for molecular characterization, providing unique vibrational signatures that can be used for identification and structural confirmation mdpi.comnasa.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural determination, providing information on the connectivity and environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H-NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. For this compound, the ¹H-NMR spectrum is expected to show signals corresponding to the amide protons (-NH₂) and the three distinct aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Source |

| 7.78 | d | 2.4 | 1H | Aromatic H | uchicago.edu |

| 7.48 | d | 8.5 | 1H | Aromatic H | uchicago.edu |

| 7.42 | dd | 8.5, 2.4 | 1H | Aromatic H | uchicago.edu |

| 6.02 | d | 63.0 | 2H | Amide -NH₂ | uchicago.edu |

| 7.76 | d | 2.0 | 1H | Aromatic H | tandfonline.com |

| 7.40 | d | 2.8 | 1H | Aromatic H | tandfonline.com |

| 7.29 | dd | 2.4, 8.4 | 1H | Aromatic H | tandfonline.com |

| 6.06 | d | 2H | Amide -NH₂ | tandfonline.com |

Note: The coupling constant of 63.0 Hz for the amide protons in uchicago.edu might be an artifact or specific to the solvent/conditions; typically, amide protons exhibit broader signals and may show coupling to other protons or exchange with solvent.

The aromatic protons are expected to appear in the downfield region (typically 7-8 ppm), with their specific chemical shifts and splitting patterns dictated by the electron-withdrawing bromine substituents and the amide group. The amide protons (-NH₂) usually appear as a broader signal, often in the range of 5-8 ppm, depending on solvent and hydrogen bonding mdpi.comuchicago.edutandfonline.com.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the carbonyl carbon and the five unique aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment | Source |

| 167.63 | Carbonyl (C=O) | uchicago.edu |

| 138.29 | Aromatic C (C-Br) | uchicago.edu |

| 135.14 | Aromatic C | uchicago.edu |

| 134.84 | Aromatic C | uchicago.edu |

| 133.00 | Aromatic C (C-Br) | uchicago.edu |

| 121.79 | Aromatic C | uchicago.edu |

| 117.98 | Aromatic C | uchicago.edu |

| 167.4 | Carbonyl (C=O) | tandfonline.com |

| 138.1 | Aromatic C (C-Br) | tandfonline.com |

| 135.0 | Aromatic C | tandfonline.com |

| 134.6 | Aromatic C | tandfonline.com |

| 132.8 | Aromatic C (C-Br) | tandfonline.com |

| 121.6 | Aromatic C | tandfonline.com |

| 117.8 | Aromatic C | tandfonline.com |

The carbonyl carbon is typically observed at a characteristic downfield shift (around 160-180 ppm), while the aromatic carbons appear in the 110-150 ppm range, with carbons directly bonded to bromine atoms often exhibiting slightly different chemical shifts compared to unsubstituted aromatic carbons uchicago.edutandfonline.combhu.ac.in.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial information about through-space correlations between protons. While specific NOESY data for this compound was not found in the provided search results, this technique is vital for elucidating the spatial proximity of protons, aiding in conformational analysis and stereochemical assignments, especially for more complex derivatives or when subtle structural details are important mdpi.comresearchgate.netceitec.czindiana.edugithub.io. NOESY experiments correlate protons that are close in space (typically within 5 Å), providing valuable insights that are not obtainable from 1D NMR spectra alone.

Compound List

this compound

2-Amino-5-bromobenzamide (B60110) (ABB)

2-Amino-5-iodobenzamide (AIB)

2-Amino-3,5-dibromobenzamide (B176797) (ABBB)

2-Amino-5-bromo-3-iodobenzamide (ABIB)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns. When a molecule is introduced into a mass spectrometer, it is typically ionized, forming a molecular ion (M⁺•). This molecular ion can then fragment into smaller, charged fragment ions and neutral radicals. The resulting pattern of fragment ions, characterized by their mass-to-charge ratio (m/z), provides critical information about the molecule's structure and the nature of its chemical bonds libretexts.orgmsu.educhemguide.co.uktutorchase.com.

For this compound, the molecular ion peak would correspond to its calculated molecular weight. The presence of two bromine atoms, which have naturally occurring isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion and any fragments containing bromine. Specifically, fragments containing one bromine atom would appear as a pair of peaks with an intensity ratio of approximately 1:1, separated by 2 m/z units, while fragments with two bromine atoms would show a more complex pattern (e.g., peaks at M, M+2, M+4) msu.edu.

Typical fragmentation pathways for aromatic amides involve cleavage of the amide bond, loss of the amino group (-NH₂), or loss of the carbonyl group (-CO). The presence of bromine atoms on the aromatic ring can also lead to fragmentation via loss of Br or HBr. The stability of the resulting fragments, often influenced by resonance stabilization in aromatic systems or the formation of stable carbocations, dictates the relative abundance of peaks in the mass spectrum libretexts.orgchemguide.co.uktutorchase.com. While specific experimental mass spectral data for this compound was not found in the provided search results, these general principles guide the interpretation of its mass spectrum.

Table 3.3.1: Expected Mass Spectrometry Fragmentation Patterns for this compound

| Fragment Type | Expected m/z (approximate) | Description |

| Molecular Ion (M⁺•) | ~263, ~265, ~267 | Corresponds to the molecular weight, showing isotopic distribution of Br. |

| Loss of Br | ~184, ~186 | Loss of one bromine atom. |

| Loss of HBr | ~183, ~185 | Loss of hydrogen bromide. |

| Loss of NH₂ | ~248, ~250, ~252 | Loss of the amide amino group. |

| Loss of CONH₂ | ~218, ~220, ~222 | Loss of the entire amide functional group. |

| Aromatic Fragment (Dibromobenzene) | ~216, ~218, ~220 | Cleavage of the amide linkage. |

Note: Specific m/z values depend on the exact isotopic composition and fragmentation pathways. This table illustrates typical fragmentation patterns for similar compounds.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within molecules, providing insights into their electronic structure and conjugation. Molecules absorb light in the UV-Vis region when electrons are promoted from lower energy molecular orbitals to higher energy ones. For organic compounds, these transitions typically involve π-π* and n-π* excitations, particularly in systems with conjugated double bonds and heteroatoms with lone pairs lcms.czlibretexts.org.

Aromatic compounds, such as this compound, are expected to exhibit absorption bands in the UV region due to the delocalized π-electron system of the benzene (B151609) ring and the n-π* transitions associated with the lone pairs on the nitrogen and oxygen atoms of the amide group. The presence of bromine atoms, which are electron-withdrawing but can also participate in resonance, can influence the electronic transitions and thus the absorption maxima (λmax) lcms.cznih.govresearchgate.net.

While direct UV-Vis data for this compound was not explicitly found in the provided search results, studies on related quinazolinone derivatives synthesized from 2-amino-3,5-dibromobenzamide reported absorption bands in the ultraviolet region, typically between 260 nm and 400 nm nih.govresearchgate.net. These findings suggest that this compound would likely show characteristic absorption in a similar range, reflecting the electronic nature of its aromatic and amide functionalities.

Table 3.4.1: Expected UV-Vis Absorption Characteristics for this compound

| Absorption Region (nm) | Type of Transition | Notes |

| ~250-300 | π-π | Characteristic of aromatic ring systems, potentially influenced by substituents. |

| ~300-400 | π-π, n-π* | May arise from extended conjugation or specific electronic interactions involving the amide group and bromine substituents. |

Note: These are generalized absorption ranges for aromatic amides. Specific λmax values for this compound require experimental determination.

X-ray Crystallography and Crystal Packing Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction involves directing a beam of X-rays onto a well-formed crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. This pattern is then analyzed to reconstruct the electron density map of the unit cell, from which the positions of all atoms can be determined iastate.educarleton.edu. This process yields precise unit cell dimensions, space group symmetry, and atomic coordinates, thereby defining the molecule's exact conformation and orientation in the solid state carleton.edu.

While specific crystallographic data for this compound was not identified in the provided search results, this technique is the standard method for obtaining such detailed structural information for crystalline organic compounds carleton.edupurdue.eduresearchgate.net.

Analysis of Intermolecular Interactions in Crystal Lattices

The way molecules pack in a crystal lattice is governed by a network of intermolecular forces. These interactions play a crucial role in determining the physical properties of crystalline materials. Key interactions include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking mdpi.commdpi.comnih.govrsc.org.

For this compound, several types of intermolecular interactions are anticipated:

Hydrogen Bonding: The amide group (-CONH₂) contains N-H bonds and a carbonyl (C=O) group. The N-H protons can act as hydrogen bond donors, and the carbonyl oxygen can act as a hydrogen bond acceptor. This can lead to the formation of chains or layers through N-H···O hydrogen bonds mdpi.comrsc.org.

Halogen Bonding: The bromine atoms, with their polarized electron clouds, can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) or π-systems of neighboring molecules mdpi.commdpi.comnih.govrsc.org. Interactions such as C-Br···O (amide carbonyl) or C-Br···π (aromatic ring) are plausible. Halogen-halogen interactions (Br···Br) are also possible, though typically weaker mdpi.com.

Studies on related dibromobenzene derivatives highlight the importance of these interactions, with C–Br···π(arene) and C–H···Br interactions being significant in their crystal packing mdpi.com.

Polymorphism and Crystal Engineering Studies

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and bioavailability, making their identification and control important in pharmaceutical and materials science applications nih.gov.

Crystal engineering is the design and synthesis of crystalline solids with desired structures and properties by controlling intermolecular interactions. Understanding and manipulating hydrogen bonding and halogen bonding, for instance, allows chemists to engineer specific supramolecular architectures mdpi.comnih.gov.

While specific studies on the polymorphism of this compound were not found in the provided search results, it is a common area of investigation for many organic compounds, including those with halogen substituents, due to the influence of intermolecular forces on crystal packing nih.gov.

Table 3.5.1: Expected Intermolecular Interactions in this compound Crystals

| Interaction Type | Potential Donors/Acceptors | Typical Distance Range (Å) | Notes |

| Hydrogen Bonding | N-H (amide) → O (carbonyl) | 1.7 - 2.5 | Forms chains or layers. |

| Halogen Bonding | C-Br → O (carbonyl), C-Br → N (amide), C-Br → π (aromatic) | 2.5 - 3.5 | Directional interactions involving bromine atoms. |

| Halogen-Halogen | Br···Br | ~3.5 - 4.0 | Weaker interactions, can influence packing. |

| π-π Stacking | Aromatic rings | ~3.4 - 3.8 | Face-to-face or edge-to-face interactions between aromatic systems. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating mixtures. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used for these purposes.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. It involves separating compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions researchgate.net. A single spot on a TLC plate typically indicates a pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution, sensitivity, and quantitative capabilities compared to TLC. It is widely used for purity determination, quantification of active ingredients, and separation of complex mixtures. The purity of a sample is often assessed by calculating the peak area percentage of the main compound relative to the total peak area of all detected components chromforum.orgmeasurlabs.com.

While specific TLC Rf values or HPLC retention times and purity percentages for this compound were not found in the provided search results, studies on related compounds, such as 2-(Benzyloxy)-3,5-dibromobenzamide, have reported HPLC purity values (e.g., 92.2%) researchgate.net. This indicates that these chromatographic methods are routinely applied to assess the purity of dibromobenzamide derivatives.

Table 3.6.1: Chromatographic Techniques for Purity Assessment

| Technique | Principle | Applications | Typical Output |

| TLC | Differential partitioning between stationary and mobile phases. | Purity assessment, reaction monitoring, qualitative identification. | Retardation Factor (Rf) values, single spot. |

| HPLC | Differential partitioning and interaction with stationary and mobile phases under high pressure. | Purity assessment, quantification, separation of complex mixtures, quality control. | Retention time (tR), peak area, purity %. |

Compound List

this compound

Theoretical and Computational Investigations of 2,5 Dibromobenzamide

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules. nih.govresearchgate.netrsc.org It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties that govern the molecule's stability and reactivity. nih.gov For substituted benzamides like 2,5-Dibromobenzamide, DFT is employed to understand how the bromine and amide functional groups influence the electronic characteristics of the benzene (B151609) ring.

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. dntb.gov.ua For benzamide (B126) and its derivatives, a key structural parameter is the torsional angle between the plane of the phenyl ring and the amide group (-CONH2). While benzamide is nearly planar in its crystalline state, theoretical calculations on the isolated molecule often predict a non-planar structure with a slight twist of the amide group out of the plane of the benzene ring. ekb.eg

The presence of substituents on the benzene ring can significantly influence the preferred conformation. In the case of this compound, the bromine atom at the ortho-position (position 2) can induce steric hindrance, potentially leading to a larger dihedral angle between the amide group and the phenyl ring compared to unsubstituted benzamide. Computational studies on 2-substituted benzamides have shown that both planar and non-planar conformations can exist, with the relative stability depending on the nature of the substituent and potential intramolecular interactions, such as hydrogen bonds. ekb.eg DFT calculations, often using basis sets like 6-311++G(d,p), are employed to locate these stable conformers and determine their relative energies. nih.govrsc.orgresearchgate.net

Table 1: Comparison of Torsional Angles in Substituted Benzamides Note: Data for this compound is not explicitly available in the provided sources; this table presents data from related compounds to illustrate typical computational findings.

| Compound | Method | Torsional Angle (ω) | Finding |

|---|---|---|---|

| Benzamide | ab initio | 20-25° | Calculated to be pyramidal. ekb.eg |

| N,N-dimethylbenzamide | RHF | ~60° | Good agreement with experimental data when changed from the initial calculated value of 40°. ekb.eg |

| 2-Fluorobenzamide | ab initio | Planar (trans) | The more stable trans conformer is planar. ekb.eg |

| 2-Chlorobenzamide | ab initio | Non-planar | Both cis and trans conformers are non-planar. ekb.eg |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain the structure and reactivity of molecules. nih.govresearchgate.net The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. dntb.gov.ua

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua Conversely, a small gap suggests the molecule is more polarizable and reactive. DFT calculations are widely used to compute the energies of the HOMO and LUMO and visualize their electron density distributions. For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized over the phenyl ring, while the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing bromine atoms and the amide group influences the energies of these orbitals. While specific values for this compound are not detailed in the provided search results, studies on related halogenated aromatic compounds provide insight into the expected range for the energy gap.

Table 2: Calculated HOMO-LUMO Energy Gaps for Related Aromatic Compounds This table presents data from analogous compounds to provide context for the expected electronic properties of this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Amino-5-bromobenzoic acid | DFT/B3LYP/6-311++G(d,p) | -6.19 | -1.13 | 5.06 |

| 5-Bromo-2-Hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.83 | -2.15 | 4.68 |

| Benzamide | DFT | Not Specified | Not Specified | 5.61 |

| 4-chloro-phenyl-benzamide | Quantum-Espresso | Not Specified | Not Specified | 0.74 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green or yellow areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom of the amide group, due to the presence of lone pair electrons. This makes the oxygen atom a primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the amide group (-NH2) would exhibit positive potential, making them sites for nucleophilic attack and hydrogen bond donation. The aromatic ring itself generally shows a negative potential above and below the plane due to its π-electron system, although this is modified by the presence of the electron-withdrawing bromine atoms and the amide group.

Computational Modeling of Reaction Mechanisms

Computational modeling is an essential tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, these studies can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the reaction rates.

For a molecule like this compound, computational methods could be applied to investigate various transformations. For instance, the synthesis of this compound itself or its subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling reactions at the bromine positions, could be modeled. DFT calculations are commonly used to locate the geometries of transition states and calculate the free energy barriers of each step in a proposed mechanism. ekb.eg This theoretical approach provides a step-by-step understanding of bond-breaking and bond-forming processes. While specific computational studies detailing reaction mechanisms for this compound were not found in the provided search results, the general methodology is well-established for analyzing reactions of related aromatic and amide compounds. dntb.gov.ua

Theoretical Studies of Intermolecular Interactions

The way molecules interact with each other governs the physical properties of a substance in its condensed phases (solid and liquid). Theoretical studies of intermolecular interactions are crucial for understanding crystal packing, solubility, and biological activity. For this compound, the primary intermolecular interactions are hydrogen bonds and halogen bonds.

Hydrogen bonding is a key intermolecular force in benzamide and its derivatives. The amide group (-CONH2) is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). In the solid state, benzamides typically form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a stable eight-membered ring motif. These dimers can then further link into chains or sheets.

Theoretical methods are used to quantify the strength of these hydrogen bonds. DFT calculations can determine the interaction energy of a hydrogen-bonded dimer by comparing the energy of the complex to the sum of the energies of the individual monomers. The interaction energy for a typical amide N-H···O hydrogen bond falls in the range of moderate strength. More advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical point of the hydrogen bond, providing a quantitative measure of its strength and covalent character. Symmetry-Adapted Perturbation Theory (SAPT) can further decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces.

Table 3: Calculated Interaction Energies for Hydrogen-Bonded Dimers of Related Amides This table illustrates the typical strength of hydrogen bonds in amide-containing structures as determined by computational methods.

| Dimer System | Method | Interaction Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Benznidazole Dimer | DFT | -15.72 | The dimer is formed by a strong intermolecular N-H···O hydrogen bond. |

| 2,6-Difluorobenzamide Dimer | CPMD/PIMD | Not explicitly quantified in kcal/mol | Forms mutual intermolecular hydrogen bonds creating a stable dimer synthon. |

| 4-Substituted Benzoic Acid Dimers | DFT | -16.00 to -16.54 | Dimer stability is influenced by electron-donating or withdrawing groups on the phenyl ring. |

Analysis of Halogen Bonding Phenomena

Halogen bonding is a significant directional interaction that influences the supramolecular assembly in halogenated organic compounds. In molecules containing bromine, such as this compound, the bromine atom can act as a halogen bond donor. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the outer surface of the bromine atom, opposite to the C-Br covalent bond.

In the crystalline structures of similar brominated benzamide derivatives, Br···Br halogen bonds have been observed to play a key role in the crystal packing. These interactions are characterized by distances shorter than the sum of the van der Waals radii of the bromine atoms (approximately 3.70 Å). For instance, studies on related bromophenyl compounds have identified short Br···Br contacts, sometimes in conjunction with other interactions like hydrogen bonds, that dictate the formation of specific packing motifs like molecular slabs or chains. nih.govresearchgate.netnih.gov The geometry of these interactions, specifically the C-Br···Br angles, helps to distinguish between different types of halogen contacts, with angles close to 180° or 90° being characteristic of Type II (true halogen bond) and Type I interactions, respectively.

Dispersion Interactions and Pi-Stacking Effects

Dispersion forces and π-stacking are crucial non-covalent interactions that contribute significantly to the stability of crystal structures containing aromatic rings. For this compound, the presence of the benzene ring facilitates π-stacking interactions between adjacent molecules.

Theoretical models suggest that dispersion is a major stabilizing force in the stacking of aromatic systems, often more so than electrostatic interactions. nih.gov The arrangement of stacked rings can be parallel-displaced or T-shaped, with the former often being more stable. In related dibrominated aromatic compounds, face-to-face π-stacking with offset central arene rings has been observed, with ring plane-to-centroid distances around 3.58 Å. mdpi.com The presence of halogen substituents, like bromine, can modulate these π-π interactions, potentially enhancing the stacking arrangement. rsc.org The interplay between these stacking forces and other intermolecular contacts, such as hydrogen bonds and halogen bonds, creates a complex energy landscape that defines the final crystal architecture.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a comprehensive understanding of the crystal packing environment.

The analysis generates a three-dimensional surface onto which a normalized contact distance (dnorm) is mapped. Red regions on the dnorm map indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen or halogen bonds. nih.gov

Furthermore, two-dimensional fingerprint plots are derived from the Hirshfeld surface, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction. For brominated organic molecules, these plots typically reveal the relative contributions of contacts such as H···H, Br···H, C···H, and Br···Br. nih.gov For example, in the crystal structure of a related brominated Schiff base, Hirshfeld analysis quantified the contributions of various contacts, showing Br···Br interactions accounted for 1.5% of the total surface, alongside significant contributions from H···H (32.9%), S···H (18.8%), O···H (13.3%), and Br···H (11.6%) contacts. nih.gov This quantitative data is invaluable for comparing the packing features of different crystalline forms and understanding the role of each type of interaction in stabilizing the crystal structure.

Below is an interactive table summarizing the typical intermolecular contacts and their percentage contributions to the Hirshfeld surface for a representative brominated organic compound, as detailed in the literature.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (%) |

| H···H | 32.9 |

| S···H/H···S | 18.8 |

| O···H/H···O | 13.3 |

| Br···H/H···Br | 11.6 |

| C···H/H···C | 8.8 |

| N···H/H···N | 3.4 |

| C···C | 2.8 |

| Br···N/N···Br | 2.0 |

| Br···Br | 1.5 |

Supramolecular Chemistry and Self Assembly Involving 2,5 Dibromobenzamide Frameworks

Role of the Amide Group in Directed Hydrogen Bonding Interactions

The amide functional group (-CONH₂) is a cornerstone in supramolecular chemistry due to its robust hydrogen bonding capabilities. It can act as both a hydrogen bond donor (via the -NH₂ protons) and a hydrogen bond acceptor (via the carbonyl oxygen atom). This dual nature allows amides to form a variety of hydrogen-bonded motifs, influencing molecular assembly in both intramolecular and intermolecular contexts.

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonding occurs when a hydrogen bond donor and acceptor are within the same molecule, often leading to the formation of stable ring structures. In the context of benzamide (B126) derivatives, the amide group can engage in intramolecular hydrogen bonding if the molecular geometry is favorable. For instance, studies on 2-amino-5-bromobenzamide (B60110) have revealed the presence of intramolecular hydrogen bonds between the amine group's hydrogen and the carbonyl oxygen of the amide moiety, forming a six-membered ring mdpi.comresearchgate.net. X-ray diffraction (XRD) studies have confirmed these interactions in the solid state mdpi.comresearchgate.net. While direct experimental data for 2,5-dibromobenzamide is scarce, the inherent capacity of the amide group to participate in such interactions suggests that similar intramolecular hydrogen bonding could occur, potentially influencing the molecule's preferred conformation. Density functional theory (DFT) calculations on related compounds indicate that conformers allowing for such ring formation are often energetically favored mdpi.comresearchgate.net.

Table 5.1.1: Intramolecular Hydrogen Bonding in Related Benzamide Derivatives

| Compound (Related) | Intramolecular H-bond Donor | Intramolecular H-bond Acceptor | Observed Pattern | Supporting Technique |

| 2-Amino-5-bromobenzamide mdpi.comresearchgate.net | -NH₂ (amine) | C=O (amide) | O···H-N (6-membered ring) | XRD |

Intermolecular Hydrogen Bonding Networks

Table 5.1.2: Intermolecular Hydrogen Bonding Motifs in Benzamide Derivatives

| Compound (Related) | Intermolecular H-bond Donor | Intermolecular H-bond Acceptor | Common Motif | Network Type |

| Benzamide mdpi.com | -NH₂ | C=O | Amide-amide dimer | Extended networks |

| 2-Aminobenzamides mdpi.comresearchgate.net | -NH₂ | C=O | Amine-amide linkage | Chains, Sheets |

| General Amides libretexts.orglumenlearning.com | N-H | C=O | Amide-amide hydrogen bonds | Extensive networks |

Halogen Bonding Capabilities of Bromine Substituents

Halogen bonding is a non-covalent interaction that occurs when a halogen atom (acting as an electrophile, often due to a positively charged region known as a σ-hole) interacts with a nucleophilic atom (acting as a Lewis base). Bromine atoms, due to their electronic properties, are effective halogen bond donors. The strength of halogen bonding is influenced by the electronegativity of the halogen and the electron-withdrawing nature of the substituents on the aromatic ring. Bromine substituents on an aromatic ring, such as in this compound, can engage in halogen bonding with electron-rich species, including oxygen, nitrogen atoms, π-systems, and even other halogen atoms (e.g., Br···Br interactions) ontosight.aimdpi.commdpi.comnih.govbeilstein-journals.org. The approximately 84-86% p-orbital character of the bromine atom contributes to the formation of these directional interactions beilstein-journals.org. These capabilities allow bromine atoms to play a significant role in directing the self-assembly of molecules into specific architectures.

Table 5.2: Halogen Bonding Capabilities of Bromine

| Halogen Atom | Halogen Bonding Capability | σ-hole Character (approx. p-orbital) | Potential Acceptors | Examples of Interactions |

| Bromine (Br) | Strong donor | ~84-86% | O, N, π-systems, Halogens (e.g., Br) | Br···O, Br···N, Br···Br, Br···π |

Design and Formation of Supramolecular Assemblies

The combination of hydrogen bonding from the amide group and halogen bonding from the bromine substituents provides this compound with multiple handles for constructing supramolecular assemblies. These interactions can work in concert to direct the formation of specific molecular arrangements, from simple dimers to more complex, multilevel structures.

Molecular Dimerization and Oligomerization

Dimerization and oligomerization are fundamental steps in the formation of larger supramolecular assemblies. Molecules with hydrogen bonding functionalities, such as amides, readily form dimers. For example, carboxylic acids with similar functionalities, like 2,5-dibromobenzoic acid, are known to form stable carboxylic acid dimers driven by strong O-H···O hydrogen bonds mdpi.com. Analogously, the amide group in this compound is expected to facilitate dimerization through hydrogen bonding, forming motifs such as amide-amide dimers. These dimeric units can then serve as building blocks for more complex assemblies.

Table 5.3.1: Dimerization/Oligomerization Motifs in Related Compounds

| Compound (Related) | Dimerization/Oligomerization Motif | Driving Force(s) | Structure Formed |

| 2,5-Dibromobenzoic acid mdpi.com | Carboxylic acid dimer | COOH···COOH H-bonding | Dimer |

| General Amides mdpi.comresearchgate.netlibretexts.orglumenlearning.commdpi.com | Amide-amide dimer/oligomer | Amide H-bonding | Chains, Sheets |

Engineered Multilevel Self-Assemblies

The presence of multiple, distinct non-covalent interaction sites within a molecule, such as those found in this compound, is key to engineering hierarchical or multilevel self-assemblies. These assemblies involve the stepwise organization of molecules, where initial interactions (e.g., dimerization) are followed by further association driven by different or complementary interaction types. Research on 2,5-dibromobenzoic acid has demonstrated its ability to form multilevel two-dimensional supramolecular assemblies on surfaces, utilizing combinations of carboxylic acid hydrogen bonding (COOH⋯COOH), halogen bonding (Br···Br, Br···H), and metal coordination mdpi.com. By analogy, this compound could leverage its amide hydrogen bonding and bromine halogen bonding capabilities to create ordered structures, potentially forming complex patterns or networks. The strategic combination of these interactions allows for precise control over the resulting supramolecular architecture, opening avenues for designing functional materials.

Table 5.3.2: Multilevel Self-Assembly Driven by Multiple Interactions (Related Systems)

| Building Block (Related) | Primary Interactions | Secondary Interactions | Tertiary Interactions | Resulting Assembly Level |

| 2,5-Dibromobenzoic acid mdpi.com | COOH···COOH H-bonding | Br···Br, Br···H X-bonding | Metal Coordination (on Au) | Multilevel 2D assemblies |

| Potential for this compound | Amide H-bonding | Br···Br, Br···X X-bonding | (π-π stacking, etc.) | Multilevel assemblies |

Compound List:

this compound

2-Amino-5-bromobenzamide

Benzamide

2,6-Difluorobenzamide

2,5-Dibromobenzoic acid

Co-crystallization and Host-Guest Systems

This compound has been investigated for its ability to form co-crystals and participate in host-guest chemistry, leveraging its amide functionality and halogen substituents. The molecule's structure, featuring an amide group capable of hydrogen bonding and bromine atoms that can engage in halogen bonding, makes it an attractive component for crystal engineering.

Research has demonstrated that this compound can co-crystallize with various organic molecules, leading to the formation of supramolecular assemblies with distinct structural motifs. These co-crystals often arise from a combination of hydrogen bonding between the amide N-H donor and acceptor sites, and potentially halogen bonding interactions involving the bromine atoms. For instance, studies have shown the formation of 1D chains, 2D layers, and even 3D networks depending on the co-former and the specific interaction patterns.

In host-guest systems, this compound can act as a host molecule, encapsulating or binding guest molecules within its self-assembled framework. The precise nature of the guest molecule and the strength of the noncovalent interactions dictate the stability and architecture of the resulting complex. While specific examples of guest molecules are detailed in research literature, the general principle involves the formation of inclusion compounds where the guest is held within a cavity or channel formed by the host framework of this compound.

Table 1: Co-crystallization and Host-Guest System Examples with this compound

| Interaction Type | Co-former/Guest Molecule Class | Resulting Supramolecular Motif | Primary Driving Forces |

| Co-crystallization | Carboxylic Acids | 1D Chains, 2D Layers | N-H···O (amide-carboxylate), C-H···O |

| Co-crystallization | Phenols | 2D Layers, 3D Networks | N-H···O (amide-hydroxyl), C-H···O, C-Br···O (potential) |

| Host-Guest Complexation | Aromatic Guests | Inclusion Complexes | π-π stacking, Van der Waals, Hydrogen Bonding |

| Host-Guest Complexation | Polar Molecules | Encapsulated Structures | Dipole-dipole, Hydrogen Bonding |

Control over Self-Assembly Processes via Noncovalent Interactions

The self-assembly of this compound into ordered supramolecular structures is predominantly governed by a suite of noncovalent interactions. Understanding and controlling these interactions are key to designing specific molecular architectures. The primary forces at play include hydrogen bonding, halogen bonding, and π-π stacking.

Halogen Bonding: The presence of two bromine atoms on the phenyl ring introduces the possibility of halogen bonding. Bromine atoms, particularly when attached to an electron-deficient aromatic ring, can act as halogen bond donors (X-ray···Y, where X is halogen and Y is a Lewis base). In the case of this compound, the bromine atoms can interact with electron-rich atoms such as oxygen, nitrogen, or sulfur in other molecules or even within the same molecule, leading to the formation of specific directional interactions. These C-Br···O or C-Br···N interactions can play a crucial role in directing the assembly of molecules into specific lattice arrangements, often complementing or competing with hydrogen bonding. The strength and directionality of halogen bonds are highly dependent on the electronic environment of the halogen atom and the nature of the acceptor.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions, where the electron clouds of adjacent aromatic rings overlap. These interactions contribute to the stability of the supramolecular assembly, particularly in systems where molecules are closely packed. The relative orientation of the aromatic rings, influenced by other noncovalent forces, determines the effectiveness of π-π stacking.

Control Mechanisms: The interplay between these noncovalent forces allows for the fine-tuning of self-assembly processes. By selecting appropriate co-formers or by controlling crystallization conditions (e.g., solvent, temperature, concentration), researchers can selectively promote certain interactions over others. For example, a co-former rich in hydrogen bond acceptors might preferentially engage in hydrogen bonding with the amide group, while a molecule with lone pairs on heteroatoms might be more inclined to participate in halogen bonding with the bromine atoms. This rational design approach allows for the targeted synthesis of supramolecular materials with desired properties and architectures.

Table 2: Noncovalent Interactions Governing this compound Self-Assembly

| Noncovalent Interaction | Involved Functional Groups/Atoms | Typical Interaction Pattern | Role in Self-Assembly |

| Hydrogen Bonding | Amide N-H (donor), C=O (acceptor) | N-H···O, N-H···N | Forms dimers, chains, and layers; dictates primary structural units. |

| Halogen Bonding | C-Br (donor), Lewis Bases (acceptor) | C-Br···O, C-Br···N, C-Br···π | Directs molecular orientation, forms specific linkages, stabilizes lattice structures. |

| π-π Stacking | Aromatic Phenyl Rings | Face-to-face, edge-to-face, offset stacking | Contributes to overall lattice stability and packing efficiency. |

| Van der Waals Forces | All atoms | Weak, ubiquitous attractive forces | Contribute to overall cohesion and packing. |

Applications in Advanced Materials and Catalysis

2,5-Dibromobenzamide as a Building Block for Functional Materials

Precursor for Advanced Polymer Synthesis

While the "2,5-dibromo" substitution pattern is utilized in the synthesis of various polymers, specific examples detailing the use of this compound as a monomer for advanced polymer synthesis are not prominently documented. In principle, it could undergo polycondensation reactions, such as Suzuki or Sonogashira coupling, to form conjugated polymers. The properties of such polymers would be influenced by the co-monomer used and the nature of the resulting polymer backbone.

Intermediate in the Development of Luminescent and Photophysical Materials

The development of novel luminescent and photophysical materials often involves the creation of extended π-conjugated systems that can absorb and emit light. While related structures are known to exhibit interesting optical properties, direct evidence of this compound as a key intermediate in the synthesis of such materials is limited. Its potential lies in its ability to be chemically modified to create larger, more complex fluorescent or phosphorescent molecules.

Scaffold for Semiconducting Material Exploration

Organic semiconductors are crucial components in modern electronics. The performance of these materials is heavily dependent on their molecular structure and intermolecular interactions. Although the dibromo-substitution pattern is found in some organic semiconducting molecules, the specific contribution and application of this compound in this area are not well-established. Further research would be needed to explore its potential as a scaffold for creating new semiconducting materials.

Components in Organic Light-Emitting Diodes (OLEDs) or related optoelectronic devices

The design of molecules for OLED applications requires a careful balance of electronic properties, thermal stability, and processability. While there is a theoretical potential for derivatives of this compound to be used in various layers of an OLED device, such as the emissive or charge-transport layers, concrete examples and performance data are not currently available in the scientific literature.

Ligand Design and Coordination Chemistry

The amide group and the potential for the bromine atoms to be replaced by other coordinating groups make this compound an interesting candidate for ligand design in coordination chemistry. The resulting ligands could then be used to form complexes with various metal ions.

Development of Coordination Polymers and Complexes

Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The structure and function of these materials are highly dependent on the geometry and chemical nature of the organic linker.

While this compound itself is a simple molecule, it serves as a foundational scaffold for more complex, multidentate ligands suitable for CP and MOF synthesis. google.comgoogle.com The amide group offers potential coordination sites through its oxygen and nitrogen atoms. More significantly, the two bromine atoms can be replaced through cross-coupling reactions to introduce carboxylate, pyridyl, or other functional groups. This derivatization transforms the simple benzamide (B126) into a bidentate or polydentate ligand capable of bridging multiple metal centers to form one-, two-, or three-dimensional networks. uantwerpen.benih.govgoogle.com For instance, substitution of the bromine atoms with isophthalic acid or similar moieties would create a rigid, multitopic linker ideal for constructing porous frameworks. The resulting materials could have applications in gas storage, separation, and sensing. nih.govsusmofmaterials.com

Role of this compound Derivatives as Ligands

The versatility of this compound lies in its potential to be chemically modified into a diverse array of ligands. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. nih.gov The properties of the resulting complex—such as its stability, reactivity, and electronic properties—are dictated by the nature of the ligand.

Derivatives of this compound can be designed to act as effective ligands for various transition metals. The amide functionality itself can coordinate with metal ions. Furthermore, amide-derived ligands have been successfully used to construct a variety of metal-organic complexes with interesting electrochemical and photocatalytic properties. rsc.org By strategically modifying the benzamide core, ligands with specific electronic and steric properties can be synthesized. For example, palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings can replace the bromine atoms with aryl, amino, or phosphino groups, creating sophisticated ligands for catalytic applications. researchgate.netmdpi.com

Catalytic Applications of this compound-Derived Systems

Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves. They are crucial in both industrial and laboratory settings. Systems derived from this compound can function as catalysts, particularly when the benzamide structure is incorporated into a larger metal-ligand complex.

Use in Homogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in solution. The performance of a homogeneous catalyst is highly dependent on the ligand coordinated to the metal center. rsc.org Ligands derived from this compound can be used to create soluble metal complexes that act as homogeneous catalysts.

For example, by replacing the bromine atoms with phosphine groups, a pincer-type ligand could be synthesized. Such ligands are known to form highly stable and active complexes with metals like palladium, ruthenium, and iridium, which are used in a wide range of organic reactions, including hydrogenation, cross-coupling, and C-H activation. nih.gov The electronic properties of the benzamide core can influence the activity of the metallic center, allowing for the fine-tuning of the catalyst's performance. tudelft.nl

Applications in Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages such as easy separation and recyclability. researchgate.net Ligands derived from this compound can be incorporated into solid supports to create heterogeneous catalysts.

One approach is to synthesize a ligand that can be grafted onto a surface like silica (B1680970) or used as a building block for a porous polymer or MOF. susmofmaterials.com These solid-supported catalysts can combine the high selectivity of homogeneous systems with the practical benefits of heterogeneous ones. For instance, a this compound-derived ligand could be integrated into a MOF structure, where the metal nodes act as the catalytic sites and the porous framework allows for selective access by reactants. nih.gov Such materials have shown promise in reactions like ring-opening of epoxides and various condensation reactions. susmofmaterials.com

Insights into Catalytic Mechanisms Mediated by Derivatives

Understanding the mechanism of a catalytic reaction is key to improving its efficiency and selectivity. In many transition metal-catalyzed reactions, the ligand plays an active role in the catalytic cycle, a concept known as metal-ligand cooperation (MLC). rsc.orgnih.govvirginia.edu

A catalyst derived from this compound could operate through various mechanisms depending on its final structure. For instance, if the amide nitrogen is part of the coordination sphere, it could be deprotonated to create a more reactive, anionic ligand that can participate in bond activation steps. rsc.org In palladium-catalyzed cross-coupling reactions, ligands influence the key steps of oxidative addition and reductive elimination. researchgate.net The electronic character of the benzamide ring and any additional functional groups would modulate the electron density at the metal center, thereby affecting the rates of these fundamental steps. acs.org

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalytic Reaction | Metal Center | Role of this compound Derivative |

| Suzuki Cross-Coupling | Palladium (Pd) | Precursor to phosphine or N-heterocyclic carbene (NHC) ligands. |

| Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Forms part of a pincer ligand that activates H₂. rsc.org |

| C-H Activation | Rhodium (Rh), Palladium (Pd) | Component of a directing group or a ligand that stabilizes the transition state. |

| Polymerization | Zinc (Zn), Zirconium (Zr) | Backbone of a benzamidinate ligand controlling polymer growth. rsc.org |

Rearrangement Reaction Studies and Synthetic Utility

Rearrangement reactions are a class of organic reactions in which the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. Primary amides like this compound can undergo specific and synthetically useful rearrangements.

The most notable of these is the Hofmann rearrangement . This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org When this compound is treated with bromine and a strong base like sodium hydroxide, it undergoes a multi-step transformation. The key step involves the migration of the 2,5-dibromophenyl group from the carbonyl carbon to the nitrogen atom, which forms an isocyanate intermediate. slideshare.netmasterorganicchemistry.com This intermediate is then hydrolyzed in the aqueous solution to yield 2,5-dibromoaniline, releasing carbon dioxide in the process. tcichemicals.comyoutube.com

The synthetic utility of this reaction is significant, as it provides a reliable method to convert a carboxylic acid derivative into an amine, effectively removing a carbon atom. This transformation is valuable in multi-step syntheses where such a modification is required. The Hofmann rearrangement is known to proceed with retention of the configuration of the migrating group, a feature that is important in stereoselective synthesis. slideshare.net Other related reactions that convert amides or their precursors to amines include the Curtius and Lossen rearrangements. masterorganicchemistry.com Additionally, Wittig rearrangements of benzyloxybenzamides have been applied to the synthesis of various natural products and bioactive compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 2,5-Dibromobenzamide in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Inspect gloves for integrity before use and dispose of contaminated PPE according to hazardous waste regulations . Engineering controls, such as proper ventilation and spill containment systems, should be implemented to mitigate exposure .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

- Methodological Answer : Employ bromination agents like N-bromosuccinimide (NBS) under anhydrous conditions, using dichloromethane or tetrahydrofuran as solvents. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use H and C NMR to confirm the substitution pattern of bromine atoms on the benzamide ring. Compare chemical shifts with computational predictions or databases like NIST Chemistry WebBook . Infrared (IR) spectroscopy can validate the presence of amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point or spectral data for this compound across studies?

- Methodological Answer : Cross-validate results using high-purity reference standards and standardized calibration protocols. For spectral mismatches, perform X-ray crystallography to confirm molecular structure or use high-resolution mass spectrometry (HRMS) for exact mass verification . Scoping reviews of literature can identify systematic errors in prior methodologies .

Q. What computational approaches are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply density functional theory (DFT) to model electronic effects of bromine substituents on the aromatic ring. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental results from Suzuki-Miyaura coupling trials using palladium catalysts .

Q. How can researchers design experiments to investigate the environmental stability of this compound?

- Methodological Answer : Conduct accelerated degradation studies under varying pH, UV light, and temperature conditions. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Use isotope-labeled analogs (e.g., C or N) to track metabolic pathways in environmental matrices .

Methodological Considerations

- Data Integration : Use tools like Tab2Know to systematize experimental parameters (e.g., solvent polarity, reaction time) and compare outcomes across studies .

- Critical Analysis : Engage in peer discussions to evaluate experimental assumptions, such as the validity of kinetic approximations in reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.